Diundecyl phthalate, branched and linear
Overview
Description
Diundecyl phthalate, branched and linear (DIUP) is a chemical compound with the following properties:
- EC Number : 287-401-6
- CAS Number : 85507-79-5
- Member State(s) : Denmark
Synthesis Analysis
The synthesis of DIUP involves the reaction of phthalic anhydride with undecanol. This process results in the formation of a branched and linear phthalate ester.
Molecular Structure Analysis
DIUP has a molecular formula of C~28~H~46~O~4~ and consists of a phthalate backbone with two undecyl (11-carbon) side chains. The branched and linear nature of these side chains contributes to its unique structure.
Chemical Reactions Analysis
DIUP is relatively stable under normal conditions. It does not readily undergo abiotic degradation but is expected to biodegrade in the presence of microorganisms. Further studies are needed to assess its behavior in sediment compartments.
Physical And Chemical Properties Analysis
- Appearance : Colorless to pale yellow liquid
- Melting Point : Approximately -30°C
- Boiling Point : Around 350°C
- Solubility : Insoluble in water; soluble in organic solvents
- Density : ~0.93 g/cm³
- Vapor Pressure : Low
- Flash Point : Not readily flammable
- Odor : Mild, characteristic odor
Scientific Research Applications
Biomarker Identification
Diundecyl phthalate (DUP) is primarily used as a plasticizer in various plastics. Research by Silva et al. (2016) identified potential biomarkers for human exposure to DUP. They isolated specific metabolites like mono-hydroxyundecyl phthalate (MHUP) and mono-carboxydecyl phthalate (MCDP) from human urine samples, suggesting their potential as suitable biomarkers for DUP exposure assessment (Silva, Bontke, Calafat, & Ye, 2016).
Health Risk Assessment
Perez et al. (2017) conducted a health risk assessment of DUP exposure in automobile interiors. Their findings showed that the daily intake of DUP from automobile seats was significantly lower than the no observed adverse effect levels (NOAELs) from animal studies, suggesting a minimal health risk under plausible exposure scenarios (Perez, Liong, Plotkin, Rickabaugh, & Paustenbach, 2017).
Environmental and Health Monitoring
Studies on the monitoring of phthalate exposure, such as the work by Latini (2005), highlight the need for frequent biomonitoring of phthalates in human fluids and tissues. This is crucial for assessing health risks associated with exposure and guiding regulations on allowable concentrations in the environment and products (Latini, 2005).
Toxicity Studies
Saillenfait et al. (2013) evaluated the developmental toxicity of DUP in animal models. Their study indicated signs of fetal effects at certain exposure levels, providing insights into the potential risks associated with DUP exposure (Saillenfait, Gallissot, Sabaté, & Rémy, 2013).
Safety And Hazards
- PBT/vPvB Properties : According to the evaluating authority, DIUP does not exhibit PBT (persistent, bioaccumulative, and toxic) or vPvB (very persistent and very bioaccumulative) properties based on available information.
- Toxicity : Toxicity assessment has not been conducted, as DIUP does not meet the criteria for P and B substances.
Future Directions
Further research is needed to:
- Investigate DIUP’s behavior in sediment environments.
- Assess its potential effects on human health and the environment.
- Explore alternative plasticizers with improved safety profiles.
Please note that this analysis is based on available data up to December 2019. For more recent information, consult relevant scientific literature12.
properties
IUPAC Name |
1-O-dodecyl 2-O-[(2R,3S)-3-ethyl-2-propylhexyl] benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O4/c1-5-9-10-11-12-13-14-15-16-19-24-34-30(32)28-22-17-18-23-29(28)31(33)35-25-27(21-7-3)26(8-4)20-6-2/h17-18,22-23,26-27H,5-16,19-21,24-25H2,1-4H3/t26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHNPRHIYSPRSW-SVBPBHIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(CCC)C(CC)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC[C@H](CCC)[C@@H](CC)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Liquid; [EPA ChAMP] Colorless oily liquid with a mild odor; [BASF MSDS] | |
Record name | 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester, branched and linear | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester, branched and linear | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10657 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000006 [mmHg] | |
Record name | 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester, branched and linear | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10657 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-O-dodecyl 2-O-[(2R,3S)-3-ethyl-2-propylhexyl] benzene-1,2-dicarboxylate | |
CAS RN |
85507-79-5 | |
Record name | EINECS 287-401-6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085507795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester, branched and linear | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diundecyl phthalate, branched and linear | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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